Melengestrol

描述

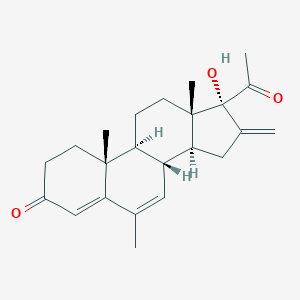

Melengestrol: is a steroidal progestin belonging to the 17α-hydroxyprogesterone group. It is known for its antineoplastic properties, although it was never marketed for human use. An acylated derivative, this compound acetate, is commonly used as a growth promoter in animals .

准备方法

合成路线和反应条件: 米伦孕酮的合成涉及从薯蓣皂苷元开始的几个步骤。关键中间体是 6-甲基-16-脱氢孕烯醇酮乙酸酯。 合成路线包括以下步骤 :

将薯蓣皂苷元转化为 3-甲苯磺酸酯: 这涉及到同烯丙基醇衍生物的溶剂解,以得到 3,5-环甾体。

氧化: 使用吡啶鎓氯铬酸氧化产物以形成酮。

与甲基溴化镁反应: 此步骤产生两种异构的甲醇,其中 α-异构体占主导地位。

在醋酸存在下的溶剂解: 这反转了环丙基甲基转化,以得到同烯丙基乙酸酯。

去除皂苷元侧链: 这导致所需的产物,即 6-甲基-16-脱氢孕烯醇酮乙酸酯。

工业生产方法: 米伦孕酮乙酸酯的工业生产涉及使用 3β-羟基-16β-甲基-16α, 17α-环氧孕甾-5-烯-20-酮作为引发剂 .

化学反应分析

Hydroxylation Reactions

Melengestrol is metabolized via hydroxylation, predominantly mediated by hepatic cytochrome P450 (CYP) enzymes. Key hydroxylated metabolites and their formation pathways are summarized below:

Major Metabolites Identified in Bovine Liver Microsomes

| Metabolite | Position of Hydroxylation | Relative Abundance | Enzymatic Pathway |

|---|---|---|---|

| Metabolite E | 2β-hydroxy-MGA | Most abundant | CYP3A4 isoform |

| Metabolite C | 6-hydroxymethyl-MGA | High | CYP1A2, 2C8, 2C9 |

| Metabolite D | 15β-hydroxy-MGA | Moderate | CYP3A4 |

| Metabolite B | 2β,15β-dihydroxy-MGA | Least abundant | Sequential oxidation of Metabolite D |

-

Experimental Conditions :

-

Stereochemical Notes :

Conjugation Reactions

This compound and its hydroxylated metabolites undergo phase II conjugation:

Conjugation Pathways in Excretion

| Conjugate Type | Substrate | Detection Method | Excretion Route |

|---|---|---|---|

| Glucuronide | 6-hydroxymethyl-MGA | Hydrolysis + column chromatography | Urine (30%) |

| Sulfate | 15β-hydroxy-MGA | Partition chromatography | Urine (4.4%) |

-

Key Findings :

Role of CYP Isoforms

| CYP Isoform | Primary Reaction | Metabolite Produced | Bioactivity (% of MGA) |

|---|---|---|---|

| CYP3A4 | 2β-hydroxylation | Metabolite E | 8.59% |

| CYP1A2 | 6-hydroxymethylation | Metabolite C | 0.23% |

| CYP2C8/9 | 15β-hydroxylation | Metabolite D | 0.09% |

-

Bioactivity Data :

Stability and Degradation

科学研究应用

Reproductive Management

Inhibition of Estrus and Ovulation

MGA is widely utilized to control estrus in cattle. It inhibits ovulation and estrus behavior, which can enhance reproductive efficiency during breeding programs. A study involving 264 dairy and beef heifers showed that the administration of MGA resulted in a significant decrease in the incidence of detectable corpus luteum while increasing follicular activity .

Case Study: Control of Ovulation

- Study Design : 264 heifers treated with 0.4 mg MGA daily.

- Results :

- Corpus luteum detection decreased from 76% to 10%.

- Follicular size increased significantly over time.

| Parameter | Control Group | MGA Treatment Group |

|---|---|---|

| Detectable Corpus Luteum (%) | 76% | 10% |

| Follicle Size Increase (%) | N/A | Significant |

Growth Promotion

MGA is also used to improve growth performance in feedlot cattle. Research indicates that feeding MGA can lead to small but statistically significant improvements in average daily gain (ADG). For instance, a dose-response study showed an increase in ADG by approximately 2.2% at a dose of 0.1 mg MGA per day .

Case Study: Feedlot Performance

- Study Design : Analysis of growth performance across multiple feedlots.

- Results :

| Dose of MGA (mg/day) | Average Daily Gain Improvement (%) |

|---|---|

| 0.1 | 2.2 |

| Higher doses | No significant improvement |

Health Management

MGA has been evaluated for its potential role in managing health issues such as acute interstitial pneumonia (AIP) in cattle. A large-scale monitoring study involving over 906,000 cattle indicated that the use of MGA did not correlate with an increased incidence of AIP, suggesting its safety profile in this context .

Health Monitoring Study

- Study Design : Monitoring symptoms across multiple feedlots over three years.

- Results :

| Health Issue | Incidence with MGA (%) | Incidence without MGA (%) |

|---|---|---|

| Acute Interstitial Pneumonia | Low | Low |

Toxicological Evaluations

Toxicological studies have assessed the safety and potential adverse effects of MGA. Notable findings include mammary gland hyperplasia and endometrial hyperplasia at elevated doses . The acceptable daily intake (ADI) for humans has been established at 0-0.03 µg/kg body weight based on comprehensive assessments .

Toxicological Findings Summary

| Study Type | Observed Effects | NOAEL (µg/kg bw/day) |

|---|---|---|

| Developmental Toxicity | Cleft palate, clubfoot | 1.5 |

| Reproductive Toxicity | Hormonal disruptions | 5 |

| General Toxicity | Low acute toxicity | >2.5 |

作用机制

米伦孕酮通过作为孕激素发挥作用。它抑制垂体分泌促性腺激素释放激素、黄体生成素和卵泡刺激素。 这种抑制会改变月经周期以抑制排卵 .

相似化合物的比较

类似化合物:

甲地孕酮: 另一种具有类似特性的甾体孕激素。

醋酸甲孕酮: 一种合成孕激素,其生理作用与天然孕酮相似.

独特性: 米伦孕酮因其在动物繁殖中的特殊用途及其强效的孕激素活性而独一无二。 它的酰化衍生物米伦孕酮乙酸酯被广泛用作动物的生长促进剂 .

生物活性

Melengestrol acetate (MGA) is a synthetic progestin commonly used in veterinary medicine, particularly for controlling reproduction in livestock and certain zoo species. This article explores the biological activity of MGA, focusing on its mechanisms of action, metabolic pathways, and effects on various biological systems.

MGA primarily exerts its biological effects through the activation of progesterone receptors (PR). Studies have shown that MGA has a higher binding affinity for PR compared to natural progesterone, norgestomet, and other progestins. Specifically, in experiments using MCF-7 cells, MGA demonstrated significant progestogenic activity at concentrations ranging from to , indicating its potency as a progestin .

Table 1: Relative Binding Affinity of MGA and Other Compounds

| Compound | Binding Affinity (Relative) |

|---|---|

| This compound Acetate | Highest |

| Norgestomet | Higher than MGA |

| Progesterone | Lower than MGA |

| R5020 | Comparable to MGA |

Metabolism and Residue Studies

MGA is metabolized primarily by the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme. The metabolites generated include several hydroxylated forms (Metabolites B, C, D, and E), which also exhibit biological activity but at varying levels. For instance, Metabolite E showed a relative activity of 8.59% compared to parent MGA under controlled conditions .

Table 2: Relative Activity of MGA Metabolites in PR Assays

| Metabolite | Relative Activity (%) | 95% Confidence Interval (%) |

|---|---|---|

| Metabolite B | 0.16 | 0.03 - 0.89 |

| Metabolite C | 0.23 | 0.05 - 1.05 |

| Metabolite D | 0.09 | 0.02 - 0.39 |

| Metabolite E | 8.59 | 1.88 - 39.30 |

| This compound | 0.85 | 0.02 - 47.08 |

Biological Effects

MGA's biological activity extends beyond progestogenic effects; it also exhibits glucocorticoid-like properties at higher concentrations. Notably, studies have indicated that MGA does not suppress folliculogenesis in zoo canids, suggesting that its reproductive effects may vary significantly across species .

In terms of physiological impacts, MGA has been shown to induce significant changes in serum biochemical parameters, including increased levels of cholesterol and glucose . Additionally, it has been linked to dose-dependent increases in body weight and uterine weight in animal studies .

Case Studies and Research Findings

- Reversibility of Reproductive Effects : A study on golden-headed lion tamarins indicated that approximately 34% resumed breeding after the removal of MGA implants, highlighting the reversible nature of its reproductive effects .

- Toxicological Evaluations : In various animal studies, including those on mice and rabbits, MGA administration resulted in significant alterations in serum prolactin levels and mammary gland development, suggesting potential implications for endocrine function .

- Growth Promotion : Research has also explored the use of MGA as a growth promoter in livestock; however, concerns regarding health risks to consumers due to hormone residues have been raised .

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHAOBQKCCIRLO-IBVJIVQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204869 | |

| Record name | Melengestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5633-18-1 | |

| Record name | Melengestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melengestrol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melengestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melengestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melengestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELENGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX98J4T6JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。